1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a difluorophenyl group
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized via a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The specific pathways affected depend on the biological context, but may include pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H10F2O3 |
---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-6-1-2-9(13)8(3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
InChI Key |
VFLIKBKZUZSUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=CC(=C2)F)F)C(=O)O)O |
Origin of Product |
United States |
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